1-Benzoyl-6-bromo-7-azaindole
Overview
Description
“1-Benzoyl-6-bromo-7-azaindole” is an organic compound that belongs to the indole family. It’s a heterocyclic molecule that can be utilized as a pharmaceutical building block .
Molecular Structure Analysis
The molecular formula of “1-Benzoyl-6-bromo-7-azaindole” is C14H9BrN2O, and its molecular weight is 301.14 g/mol . The structure includes a benzoyl group attached to the 1-position of a 7-azaindole ring, which has a bromine atom at the 6-position .
Scientific Research Applications
Functionalization in Agrochemicals and Functional Materials
1-Benzoyl-6-bromo-7-azaindole has been studied for its potential in the functionalization of 1H-pyrrolo[2,3-b]pyridine (7-azaindole), directing toward applications in agrochemicals and functional materials. Functionalization at various positions of 7-azaindole leads to compounds with high fungicidal activity, demonstrating its utility in agricultural applications (Minakata, Itoh, Komatsu, & Ohshiro, 1992).
Synthesis Techniques
Efficient synthesis methods for benzoyl-7-azaindoles, including 1-Benzoyl-6-bromo-7-azaindole, have been developed. These methods are significant for introducing a diverse range of acyl substituents, highlighting the versatility of 1-Benzoyl-6-bromo-7-azaindole in chemical synthesis (Pillard, Basséne, Suzenet, & Guillaumet, 2008).
Acylation Procedures
Research has explored the conditions for attaching various acyl groups, such as benzoyl chloride, to azaindoles. This process is crucial for modifying the chemical properties of compounds like 1-Benzoyl-6-bromo-7-azaindole, expanding its applicability in scientific research (Zhang, Yang, Wong, Zhu, Meanwell, Kadow, & Wang, 2002).
Electroluminescent Applications
Studies have been conducted on novel luminescent and electroluminescent 7-azaindole derivatives, which include compounds related to 1-Benzoyl-6-bromo-7-azaindole. These compounds have potential applications in blue light-emitting devices and other electronic materials (Wu, Lavigne, Tao, D'iorio, & Wang, 2001).
Microwave-Assisted Synthesis
Microwave-assisted synthesis techniques have been developed for 7-azaindoles, a category that includes 1-Benzoyl-6-bromo-7-azaindole. These techniques provide a robust and flexible approach for producing substituted 7-azaindoles, indicating potential in efficient drug development and medicinal chemistry (Schirok, 2006).
Catalysis and Medicinal Chemistry Applications
Recent research has focused on the use of 1-Benzoyl-6-bromo-7-azaindole in catalytic processes, particularly in creating derivatives with potential anti-cancer and anti-viral properties. This highlights its significance in the field of medicinal chemistry (Rajput, Kaur, & Jain, 2022).
Safety And Hazards
properties
IUPAC Name |
(6-bromopyrrolo[2,3-b]pyridin-1-yl)-phenylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O/c15-12-7-6-10-8-9-17(13(10)16-12)14(18)11-4-2-1-3-5-11/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYNMLVATSZKHBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N2C=CC3=C2N=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40566958 | |
Record name | (6-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)(phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40566958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzoyl-6-bromo-7-azaindole | |
CAS RN |
143468-12-6 | |
Record name | (6-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)(phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40566958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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